2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate

Overview

Description

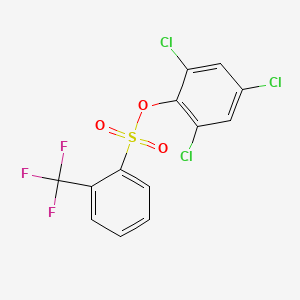

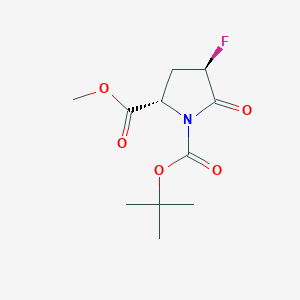

“2,4,6-Trichlorophenyl 2-(trifluoromethyl)benzenesulfonate” is a chemical compound with the molecular formula C13H6Cl3F3O3S . It has a molecular weight of 405.61 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a melting point range of 142 - 144 degrees Celsius . It is solid in its physical form .Scientific Research Applications

Glycosyl Triflate Formation and Glycosidic Linkage Synthesis

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, in the presence of 2,4,6-tri-tert-butylpyrimidine, activates thioglycosides to form glycosyl triflates, which are then converted to glycosides. This metal-free process operates at low temperatures and offers a powerful method for forming diverse glycosidic linkages with good yield and selectivity (Crich & Smith, 2001).

Synthesis of Disubstituted Methano[10]annulenes

A synthetic method involving the reaction of 1,6-diacetylcyclohepta-1,3,5-triene with Grignard reagents yields high addition products. These products undergo further reactions to afford 2,5-disubstituted 1,6-methano[10]annulenes, showcasing a convenient approach for preparing these compounds, particularly with diaryl substitutions (Kuroda et al., 2000).

Anticancer Effects of Stilbene Derivatives

Investigations into stilbene derivatives reveal significant anticancer potential against cervical and breast carcinoma cells. Mechanistic studies suggest these compounds, particularly sodium (E)-6,6'-(ethene-1,2-diyl)bis(3-((4-chloro-6-((3-fluorophenyl)amino)-1,3,5-triazin-2-yl)amino)benzenesulfonate), may activate the mitochondrial pathway of apoptosis, presenting a lead for designing new anticancer compounds from the stilbene scaffold (Rashid, Saeed, & Iqbal, 2020).

Epimerization of Aromatic C-Nucleosides

Trifluoroacetic acid and benzenesulfonic acid serve as efficient co-catalysts for the epimerization of C-nucleosides with electron-withdrawing substituents, offering a convenient route to the β anomer of nucleosides. This method highlights the utility of these acids in mild conditions, achieving high yields (Jiang & Stivers, 2003).

Solid-phase Extraction of Polar Benzene- and Naphthalenesulfonates

A method utilizing Isolute ENV+ polystyrene divinylbenzene sorbent enriches benzene- and naphthalenesulfonates from industrial wastewaters. Ion-pair liquid chromatography followed by electrospray interface coupled to mass spectrometry in the negative ionization mode enables unequivocal determination of these compounds, showing recoveries higher than 70% (Alonso, Castillo, & Barceló, 1999).

Safety and Hazards

Mechanism of Action

The trifluoromethyl group is known for its high electronegativity and can influence the chemical behavior of the compound. The benzenesulfonate group is a good leaving group in organic reactions, which could suggest that this compound might act as an intermediate in certain chemical reactions . The trichlorophenyl group is a type of chlorinated phenol, which has been used in various applications such as fungicides, herbicides, insecticides, antiseptics, defoliants, and glue preservatives .

properties

IUPAC Name |

(2,4,6-trichlorophenyl) 2-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3F3O3S/c14-7-5-9(15)12(10(16)6-7)22-23(20,21)11-4-2-1-3-8(11)13(17,18)19/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRAJSOTUQONFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)

![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)

amine hydrochloride](/img/structure/B1519672.png)